Thiourocanic acid

Description

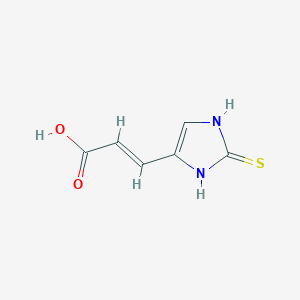

Structure

3D Structure

Properties

Molecular Formula |

C6H6N2O2S |

|---|---|

Molecular Weight |

170.19 g/mol |

IUPAC Name |

(E)-3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)prop-2-enoic acid |

InChI |

InChI=1S/C6H6N2O2S/c9-5(10)2-1-4-3-7-6(11)8-4/h1-3H,(H,9,10)(H2,7,8,11)/b2-1+ |

InChI Key |

ZBKFFCZXHBPGFK-OWOJBTEDSA-N |

SMILES |

C1=C(NC(=S)N1)C=CC(=O)O |

Isomeric SMILES |

C1=C(NC(=S)N1)/C=C/C(=O)O |

Canonical SMILES |

C1=C(NC(=S)N1)C=CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Thiourocanic Acid

Chemoenzymatic and Biotransformation Pathways for Thiouroucanic Acid Production

The production of thiourocanic acid through chemoenzymatic and biotransformation pathways is intrinsically linked to its precursor, ergothioneine (B1671048). These methods leverage biological catalysts, either enzymes or whole microbial systems, to achieve the desired chemical transformation.

Enzymatic Conversion from Precursor Molecules (e.g., Ergothioneine)

The primary and most well-documented route to this compound is through the enzymatic degradation of ergothioneine. This conversion is catalyzed by the enzyme ergothionase, which breaks down ergothioneine into this compound and trimethylamine. Various microorganisms, including certain species of bacteria, are known to possess ergothionase and are capable of this transformation.

The enzymatic reaction can be summarized as follows:

Ergothioneine → Thiouroucanic Acid + Trimethylamine

This biocatalytic process represents a highly specific and efficient method for the generation of this compound from its natural precursor. Research has focused on identifying and characterizing ergothionase from different microbial sources to understand its catalytic mechanism and potential for biotechnological applications.

| Enzyme | Source Organism (Example) | Substrate | Product |

| Ergothionase | Alcaligenes faecalis | Ergothioneine | Thiouroucanic acid |

Heterologous Expression Systems for Biosynthetic Pathway Elucidation

While direct heterologous production of this compound via ergothionase is not extensively documented, significant research has been conducted on the heterologous expression of the biosynthetic pathway of its precursor, ergothioneine. The elucidation and reconstruction of the ergothioneine biosynthesis pathway in host organisms like Escherichia coli and Saccharomyces cerevisiae are crucial first steps. nii.ac.jpsemanticscholar.orgnih.govresearchgate.net By engineering these microorganisms to produce high titers of ergothioneine, a substrate pool for subsequent enzymatic conversion to this compound could be established. nii.ac.jpsemanticscholar.orgnih.govresearchgate.net

The heterologous expression of ergothioneine biosynthesis genes, such as egtA, egtB, egtC, egtD, and egtE from various bacterial sources, has been successfully demonstrated. nii.ac.jpnih.govresearchgate.net This allows for the controlled production of ergothioneine, which can then be purified and used as a substrate for in vitro enzymatic synthesis of this compound using isolated ergothionase. Alternatively, co-expression of the ergothioneine biosynthetic pathway and the ergothionase gene in a single host could potentially lead to the direct microbial production of this compound, though this approach remains largely unexplored.

| Host Organism | Expressed Genes (Example) | Purpose |

| Escherichia coli | egtA, egtB, egtC, egtD, egtE (from Mycobacterium smegmatis) | Production of Ergothioneine |

| Saccharomyces cerevisiae | Fungal ergothioneine biosynthesis genes | Production of Ergothioneine |

Strategies for the Chemical Synthesis of Thiouroucanic Acid and its Analogs

The purely chemical synthesis of this compound and its derivatives is an area that has received limited attention in the scientific literature. Unlike its precursor, ergothioneine, or its non-sulfur analog, urocanic acid, dedicated synthetic routes for this compound are not well-established.

Mechanistic Investigations of Synthetic Routes

There is a notable lack of published research on the mechanistic investigations of synthetic routes specifically for this compound. General principles of organic synthesis would suggest that the construction of the this compound molecule could be approached by forming the acrylic acid side chain on a pre-formed thiol-substituted imidazole (B134444) ring or by introducing the thiol group onto a urocanic acid derivative. However, without experimental data, any proposed mechanisms would be purely speculative.

Preparation of Functionalized Thiouroucanic Acid Derivatives

The preparation of functionalized this compound derivatives is also not extensively documented. The synthesis of related thiol-containing heterocyclic compounds often involves multi-step procedures, including the protection of the thiol group to prevent unwanted side reactions. nih.gov For instance, the synthesis of other thiol derivatives can be achieved through methods like the introduction of a protected thiol group followed by deprotection. nih.gov While these general strategies exist for other molecules, their specific application to create a library of functionalized this compound derivatives has not been reported in detail. The synthesis of related imidazole-based thioethers and acrylic acids has been described, which could potentially be adapted for this compound analogs. researchgate.net

Reactivity Profiles and Reaction Mechanisms of Thiourocanic Acid

Enzymatic Reaction Mechanisms Involving Thiouroucanic Acid

The enzymatic processing of thiourocanic acid is a critical step in the catabolic pathway of ergothioneine (B1671048) in certain bacteria, such as Burkholderia sp. HME13. This pathway involves a series of specialized enzymes that convert ergothioneine into central metabolites.

Thiouroucanate Hydratase Catalysis and Mechanism

The primary enzymatic reaction involving this compound is its hydration, catalyzed by the enzyme thiourocanate hydratase (also known as ErtB). This enzyme facilitates the conversion of this compound to 3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid. nih.gov The reaction is a 1,4-addition of a water molecule across the double bond of the acrylic acid side chain. mdpi.com

Thiouroucanate hydratase belongs to the urocanase superfamily of enzymes that uniquely utilize nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a catalytic electrophile rather than as a redox cofactor for hydride transfer. mdpi.com The NAD+ cofactor in the active site acts as a Lewis acid, binding to and polarizing the substrate, which facilitates the nucleophilic attack by a water molecule. The amino acid sequence of thiourocanate hydratase from Burkholderia sp. HME13 shares 46% identity with urocanase from Pseudomonas putida, yet it exhibits no activity towards urocanate, indicating a high substrate specificity. nih.gov

Research on the recombinant enzyme from Burkholderia sp. HME13 has provided key kinetic and stability data, as detailed in the table below.

| Parameter | Value | Reference |

| Optimal pH | 7.5 | nih.govrsc.org |

| Optimal Temperature | 55 °C | nih.govrsc.org |

| pH Stability Range | 5.0 - 10.5 | nih.govrsc.org |

| Thermal Stability | Up to 45 °C | nih.govrsc.org |

| K_m (for this compound) | 30 µM | nih.govrsc.org |

| V_max | 7.1 µmol/min/mg | nih.govrsc.org |

This interactive table summarizes the key enzymatic properties of Thiouroucanate Hydratase from Burkholderia sp. HME13.

Subsequent Enzymatic Transformations in Degradation Pathways

This compound is an intermediate in a multi-step ergothioneine degradation pathway. In Burkholderia sp. HME13, this pathway is encoded by the ert gene cluster. oup.com The breakdown begins with the enzyme ergothionase (ErtA), which cleaves ergothioneine to produce this compound and trimethylamine. researchgate.net

Following the action of thiouroucanate hydratase (ErtB) on this compound, the resulting product, 3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid, undergoes further transformations. It is acted upon by a desulfhydrase (ErtC) and then an amidohydrolase (ErtD). ed.ac.uk This cascade ultimately degrades the complex heterocyclic structure into basic metabolic products, including glutamate, hydrogen sulfide, and formate. researchgate.net The complete proposed pathway ensures the organism can utilize ergothioneine as a sole source of nitrogen. ed.ac.uk

The sequence of enzymatic reactions is as follows:

Ergothionase (ErtA): Ergothioneine → This compound + Trimethylamine

Thiouroucanate hydratase (ErtB): This compound → 3-(5-Oxo-2-thioxoimidazolidin-4-yl) propionic acid

Desulfhydrase (ErtC): 3-(5-Oxo-2-thioxoimidazolidin-4-yl) propionic acid → Hydantoin-5-propionic acid

Amidohydrolase (ErtD): Hydantoin-5-propionic acid → N-Carbamyl-L-glutamic acid

Amidohydrolase (ErtE): N-Carbamyl-L-glutamic acid → L-Glutamic acid + Carbamate

Co-factor Dependence and Inhibition Studies of Associated Enzymes

The enzymes in the ergothioneine degradation pathway exhibit specific dependencies on co-factors and are susceptible to inhibition by certain compounds.

Thiouroucanate Hydratase (ErtB): As a member of the urocanase superfamily, this enzyme is NAD+-dependent, using the cofactor for electrophilic catalysis. mdpi.com Studies have shown that it is strongly inhibited by the metal ions Cu²⁺ (from CuCl₂) and Hg²⁺ (from HgCl₂). nih.govrsc.org

N-carbamyl-L-glutamic acid amidohydrolase (ErtE): This enzyme, which catalyzes the final step in the pathway, is a metal-dependent enzyme. Its activity is lost upon treatment with the chelating agent EDTA. The activity can be restored by the addition of several divalent metal ions, including Co²⁺, Mn²⁺, Ni²⁺, and Fe²⁺. oup.com

Furthermore, studies on the activity of ErtE revealed that it is subject to minor feedback inhibition. This compound, an upstream intermediate in the pathway, was found to reduce ErtE activity by 22% at a concentration of 1 mM. researchgate.net In contrast, its structural analog, urocanic acid, had no effect on the enzyme's activity. researchgate.net

| Enzyme | Co-factor / Activator | Inhibitor(s) | Reference |

| Thiouroucanate Hydratase (ErtB) | NAD+ | CuCl₂, HgCl₂ | nih.govmdpi.comrsc.org |

| N-carbamyl-L-glutamic acid amidohydrolase (ErtE) | Co²⁺, Mn²⁺, Ni²⁺, Fe²⁺ | EDTA, this compound (22% inhibition at 1 mM) | oup.comresearchgate.net |

This interactive table details the co-factor requirements and known inhibitors for key enzymes in the this compound degradation pathway.

Non-Enzymatic Chemical Reactivity and Transformation Studies

Beyond its defined role in enzymatic pathways, the chemical structure of this compound—containing a thiourea (B124793) moiety, a conjugated acrylic acid system, and an imidazole (B134444) ring—suggests a potential for various non-enzymatic reactions.

Exploration of Reaction Pathways and Intermediate Species

Direct studies on the non-enzymatic reaction pathways of this compound are limited. However, its reactivity can be inferred from the known chemistry of its constituent functional groups, particularly the thiourea group.

Thioureas are known to be susceptible to oxidation. Studies on thiourea itself in acidic ferric media show a complex reaction profile involving both series and parallel oxidation reactions that lead to the formation of various intermediate species. ubc.ca The stability of thiourea is significantly influenced by factors such as temperature and pH. ubc.ca Similarly, thiourea dioxides are known to decompose in aerobic, alkaline conditions, a process that involves the heterolytic cleavage of the carbon-sulfur bond. rsc.org This decomposition can generate a series of reactive oxygen species (ROS), including superoxide (B77818) and peroxide radicals. rsc.org Given these precedents, it is plausible that the thiourea group in this compound could undergo similar oxidation and decomposition reactions, especially in the presence of metal ions or under oxidative stress conditions.

Additionally, the compound possesses an α,β-unsaturated carbonyl system, a functional group known to participate in non-enzymatic browning reactions like the Maillard reaction, though no specific studies have confirmed this for this compound. scielo.br

Interactions with Other Chemical Entities

The primary non-enzymatic interactions of this compound are likely dictated by its thiourea and carboxylic acid groups.

Interaction with Reactive Oxygen Species (ROS): The thiourea functional group is a target for ROS. The decomposition of related thiourea compounds is known to generate ROS, and conversely, sulfur-containing compounds are often potent scavengers of these reactive species. rsc.orgnih.gov It is therefore highly probable that this compound can interact with ROS such as hydroxyl radicals and superoxide, which could lead to its oxidative degradation. This reactivity is central to the antioxidant properties observed in related sulfur-containing biomolecules. researchgate.net

Interaction with Metal Ions: The thiourea group is an effective ligand for metal ions. Research on thiourea oxidation has demonstrated its complex interactions with ferric ions (Fe³⁺). ubc.ca This suggests that this compound could chelate or react with various biological metal ions, potentially influencing their catalytic activity or generating redox cycles.

Spectroscopic Properties: this compound has a distinct UV-visible absorbance profile that allows it to be distinguished from its metabolic precursor, ergothioneine. The production of this compound from ergothioneine leads to the appearance of a pronounced absorbance peak at 311 nm, while the absorbance from ergothioneine at 257 nm decreases. acs.org This property is useful for monitoring enzymatic reactions in vitro. researchgate.net

Biochemical and Biological Research on Thiourocanic Acid Metabolism

Elucidation of Ergothioneine (B1671048) Catabolic Pathways Involving Thiourocanic Acid

This compound is a key intermediate in the bacterial catabolism of ergothioneine, a sulfur-containing derivative of the amino acid histidine. nih.gov Research has successfully reconstituted a five-step pathway in bacteria that breaks down ergothioneine into common metabolic products. nih.gov This pathway begins with the conversion of ergothioneine to this compound. nih.govresearchgate.net

Identification of Key Enzymes (e.g., Ergothionase, Thiouroucanate Hydratase)

The initial steps of the primary ergothioneine catabolic pathway are catalyzed by two key enzymes that are closely related to the first two enzymes in histidine catabolism. nih.gov The first enzyme, Ergothionase , catalyzes the 1,2-elimination of trimethylamine from ergothioneine to produce this compound. nih.govresearchgate.net

The second enzyme, Thiouroucanate hydratase , converts this compound into the next intermediate in the pathway, 3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid. researchgate.net This enzyme has been isolated and characterized from the ergothioneine-utilizing bacterium Burkholderia sp. HME13. researchgate.net While it shares structural homology with urocanate hydratase from the histidine degradation pathway, specific structural features ensure it does not act on urocanate. nih.gov

In a separate pathway discovered in gut bacteria, members of the xanthine oxidoreductase (XOR) family, a class of molybdenum-containing flavoproteins, catalyze a C-S bond cleavage reaction for reductive desulfurization. nih.gov

| Enzyme | Function | Organism/Family |

| Ergothionase | Converts ergothioneine to this compound via elimination of trimethylamine. nih.govresearchgate.net | Bacteria (e.g., Paenibacillus sp.) nih.gov |

| Thiouroucanate hydratase | Catalyzes the conversion of this compound to 3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid. researchgate.net | Bacteria (e.g., Burkholderia sp. HME13) researchgate.net |

| Xanthine Oxidoreductase (XOR) Family | Catalyzes reductive desulfurization of ergothioneine in a sulfidogenic pathway. nih.gov | Gut Bacteria (e.g., Blautia producta) nih.gov |

Characterization of Metabolic Intermediates and End-Products

The multi-step degradation of ergothioneine produces several key metabolic intermediates before yielding basic cellular components. nih.gov Following the formation of this compound, it is converted by thiouroucanate hydratase to 3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid . researchgate.net The pathway continues through a thiohydantoin intermediate which undergoes desulfurization. nih.gov The final two steps are catalyzed by hydrolases that share homology with enzymes in uracil catabolism. nih.gov

The ultimate end-products of this bacterial pathway are fundamental molecules that can be readily used by the cell. nih.gov These include the amino acid L-glutamate , along with trimethylamine , hydrogen sulfide , carbon dioxide , and ammonia . nih.gov

| Compound Type | Name | Role in Pathway |

| Metabolic Intermediate | This compound | Product of ergothionase action on ergothioneine. nih.gov |

| Metabolic Intermediate | 3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid | Product of thiouroucanate hydratase action on this compound. researchgate.net |

| Metabolic Intermediate | Thiohydantoin intermediate | Connects the early and late parts of the pathway. nih.gov |

| End-Product | L-glutamate | Final amino acid product. nih.gov |

| End-Product | Trimethylamine | Released in the first step of the pathway. nih.gov |

| End-Product | Hydrogen Sulfide | Final sulfur-containing product. nih.govnih.gov |

| End-Product | Carbon Dioxide | Final carbon-containing product. nih.gov |

| End-Product | Ammonia | Final nitrogen-containing product. nih.gov |

Gene Expression and Regulation of Thiouroucanic Acid Metabolic Enzymes

The expression of enzymes involved in this compound metabolism is tightly regulated, allowing organisms to adapt to the availability of nutrients in their environment. researchgate.netnih.govnih.gov

Transcriptional Regulation in Response to Environmental Cues

Research on Burkholderia sp. HME13 has provided direct evidence for transcriptional regulation of this pathway. researchgate.net When these bacterial cells are grown in a medium where ergothioneine is the only source of nitrogen, the enzymatic activity for metabolizing thiourocanate is detected. researchgate.net However, when the same cells are cultured in a standard nutrient-rich medium (Luria-Bertani), this activity is absent. researchgate.net This indicates that the presence of ergothioneine in the environment induces the expression of the genes encoding the necessary catabolic enzymes, including thiouroucanate hydratase. researchgate.net This regulatory mechanism ensures that the cell only expends energy to produce these enzymes when their substrate is available. nih.gov

Genetic Engineering Approaches for Pathway Manipulation

While there is extensive research into the genetic engineering of biosynthetic pathways to overproduce valuable compounds like ergothioneine, the manipulation of the ergothioneine catabolic pathway has been explored to a lesser extent. acs.orgresearchgate.net Current metabolic engineering efforts have largely focused on introducing and optimizing the genes responsible for ergothioneine synthesis (such as egt1, egt2, and the egtA-E gene cluster) into microbial hosts like E. coli and S. cerevisiae to create efficient cell factories. acs.orgresearchgate.netmdpi.com These strategies involve enhancing the supply of precursor amino acids (L-cysteine, L-methionine, and L-histidine) and knocking out competing metabolic pathways to channel metabolic flux towards ergothioneine production. acs.org Information specifically detailing the genetic engineering of the catabolic pathway to manipulate the breakdown of this compound is not as prevalent in current research literature.

Role of this compound in Cellular Metabolism and Biochemical Processes

This compound and its metabolic pathway are integrated into the broader cellular metabolic network, playing roles in nutrient utilization and potentially in regulatory processes. nih.govnih.gov The ability of some bacteria to use ergothioneine as a sole nitrogen source highlights the pathway's role in nutrient scavenging and assimilation. researchgate.net

In the human gut, the catabolism of ergothioneine by bacteria like Blautia producta enables the use of this micronutrient as an alternative electron acceptor source and contributes to the biogeochemical cycling of sulfur. nih.gov

Furthermore, intermediates of the pathway can exert regulatory effects. In one reported instance, this compound was found to inhibit the activity of a downstream enzyme in its own catabolic pathway, suggesting a potential mechanism for feedback inhibition. bioninja.com.aunih.govpressbooks.pub In feedback inhibition, the accumulation of a product in a metabolic sequence inhibits an earlier enzyme in the same pathway, allowing for tight regulation of the metabolic flux. bioninja.com.aupressbooks.pub

Influence on Amino Acid Metabolism and Redox Homeostasis

The imidazole (B134444) ring and the presence of a sulfur atom in thioimidazole compounds suggest potential interactions with amino acid metabolism and cellular redox systems. Thiol-containing compounds are known to play significant roles in maintaining the balance between oxidants and antioxidants within cells.

Detailed research into the direct impact of this compound on specific amino acid pathways is not extensively documented. However, the metabolism of related sulfur-containing amino acids and the general functions of thiol groups are well-established. Thiol groups, such as the one present in this compound, are crucial for the structure and function of many proteins and enzymes. They are also key components of the cellular antioxidant defense system.

Cellular redox homeostasis is a delicate balance between the production of reactive oxygen species (ROS) and their removal by antioxidant systems. nih.govnih.gov The thioredoxin (Trx) and glutathione (GSH) systems are two major cellular redox-regulating systems where thiols play a central role. nih.gov Thiol antioxidants can directly scavenge reactive oxygen intermediates and serve as redox buffers. It is plausible that this compound, as a thiol-containing compound, could participate in these processes, although specific studies are needed to confirm this.

The interplay between amino acid metabolism and redox homeostasis is critical for cellular function. For instance, the metabolism of cysteine, a sulfur-containing amino acid, is directly linked to the synthesis of glutathione, a major intracellular antioxidant. nih.gov Disruptions in amino acid metabolism can lead to oxidative stress, and conversely, oxidative stress can impact amino acid pathways.

Table 1: Potential Interactions of Thioimidazole Compounds with Cellular Metabolism

| Metabolic Aspect | Potential Influence of Thioimidazole Compounds | Implied Role for this compound |

| Amino Acid Metabolism | May interact with pathways involving sulfur-containing amino acids like cysteine and methionine. | Could potentially influence the synthesis or degradation of these amino acids, or be metabolized through similar pathways. |

| Redox Homeostasis | The thiol group can act as a reducing agent, potentially scavenging reactive oxygen species. | May contribute to the cellular antioxidant pool, helping to mitigate oxidative stress. |

| Enzyme Function | Thiol groups are often found in the active sites of enzymes and are crucial for their catalytic activity. | Could potentially modulate the activity of certain enzymes through interactions with their thiol groups. |

Putative Immunoregulatory Effects of Thioimidazoles

The immunomodulatory properties of various imidazole and thioimidazole-containing compounds have been an area of active research. These compounds have been shown to influence the activity of various immune cells, including T-cells.

T-cells are crucial components of the adaptive immune system, and their function is tightly regulated. The activation and proliferation of T-cells are influenced by the cellular redox environment. nih.gov Thiol-containing compounds, by modulating the redox state, can impact T-cell responses. For instance, N-acetylcysteine (NAC), a thiol antioxidant, has been shown to block activation-induced death in T-cell hybridomas, suggesting a role for redox regulation in T-cell apoptosis. nih.gov

Some studies have explored the direct interaction of small molecules with T-cell receptors (TCRs), which could lead to T-cell activation. scirp.org While this has been investigated for compounds like sulfanilamides, it raises the possibility that other small molecules, including thioimidazoles, could have similar effects.

Regulatory T-cells (Tregs) are a specialized subset of T-cells that play a critical role in maintaining immune homeostasis and preventing autoimmune diseases. mdpi.com The function and differentiation of Tregs can be influenced by various metabolic pathways and signaling molecules. While direct evidence for this compound is lacking, the broader class of immunomodulatory small molecules is known to affect Treg function. nih.goveco-vector.com

Table 2: Summary of Putative Immunoregulatory Mechanisms of Thioimidazoles

| Immunoregulatory Mechanism | Description | Potential Relevance to this compound |

| Modulation of T-Cell Function | Thioimidazole compounds may influence T-cell activation, proliferation, and cytokine production. | As a thioimidazole, this compound could potentially modulate T-cell mediated immune responses. |

| Redox-Dependent Immunomodulation | By influencing the cellular redox balance, thiol-containing compounds can affect the function of immune cells. | The thiol group in this compound suggests a potential to influence immune responses through redox-sensitive pathways. |

| Interaction with Immune Receptors | Some small molecules can directly interact with immune cell receptors to either activate or inhibit immune responses. | Further research is needed to determine if this compound can directly bind to and modulate the function of immune receptors. |

| Influence on Regulatory T-Cells | Immunomodulatory compounds can affect the development and function of Tregs, thereby influencing immune tolerance. | The potential for this compound to impact Treg function remains an area for future investigation. |

Analytical and Spectroscopic Research Methodologies for Thiourocanic Acid

Application of Spectroscopic Techniques for Characterization

Spectroscopic methods are fundamental in the study of thiourocanic acid, providing insights into its electronic properties and molecular structure.

UV-Vis spectroscopy is a primary tool for monitoring reactions involving this compound due to its distinct absorbance profile. The formation of this compound from its precursor, ergothioneine (B1671048), can be readily tracked by observing changes in the UV-Vis spectrum. ethz.chacs.org Specifically, the synthesis of this compound results in a significant absorbance peak at approximately 311 nm. ethz.chacs.orgsci-hub.se This characteristic peak allows for the real-time, label-free monitoring of enzymatic reactions, such as those catalyzed by ergothionase. ethz.chacs.org

The decrease in the substrate's absorbance alongside the increase in the product's absorbance provides a clear and quantifiable measure of reaction progress. For instance, in the conversion of ergothioneine to this compound, a decrease in absorbance at 257 nm (corresponding to ergothioneine) is observed concurrently with the increase at 311 nm. acs.org This principle is applied in various enzyme assays, including those for thiourocanate hydratases, where the consumption of this compound is monitored by the decrease in absorbance at 311 nm. doi.org The molar extinction coefficient (ε) of this compound at 311 nm has been determined to be 22,500 M⁻¹cm⁻¹, providing a basis for quantitative analysis. doi.orguni-greifswald.de

Key UV-Vis Spectral Data for Compounds in Ergothioneine Catabolism:

| Compound | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

|---|---|---|

| This compound | 311 | 22500 |

| Thiohydantoin | 261 | 14000 |

| Ergothioneine | 257 | - |

Data sourced from studies on ergothioneine catabolism. acs.orgdoi.org

The application of UV-Vis spectroscopy extends to distinguishing between different chemical species in a mixture. For example, in a droplet-based system, this compound, bovine serum albumin (BSA), and other substances can be identified by their unique absorbance peaks at 311 nm and 280 nm, respectively. ethz.chacs.org

While UV-Vis spectroscopy is excellent for monitoring and quantification, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the definitive structural elucidation of this compound and its metabolites. oup.comcurrenta.de

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound with high accuracy. currenta.demdpi.com High-resolution mass spectrometers, such as Q-ToF (Quadrupole Time-of-Flight) with electrospray ionization (ESI), can measure masses to four decimal places, allowing for the confident determination of molecular formulas. currenta.de Fragmentation analysis (tandem MS or MS/MS) provides valuable information about the molecule's structure by breaking it down into smaller, identifiable fragments. currenta.demdpi.com This technique is crucial in studying the metabolism of related compounds, such as in the characterization of hydantoin-5-propionic acid amidohydrolase, an enzyme involved in the ergothioneine utilization pathway. oup.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atoms within the this compound molecule. youtube.comslideshare.net ¹H NMR spectra reveal the number of different types of protons and their connectivity, while ¹³C NMR provides insights into the carbon skeleton. arkat-usa.org By analyzing chemical shifts, coupling constants, and integration values, the precise arrangement of atoms can be determined. youtube.comlibretexts.org The combination of MS and NMR offers a comprehensive approach to structural confirmation. currenta.de

Development of High-Throughput Analytical Platforms

The need to screen large numbers of samples, particularly in enzyme evolution and drug discovery, has driven the development of high-throughput analytical platforms for this compound. ethz.chmdpi.com

Microfluidic droplet-based systems have emerged as a powerful tool for conducting high-throughput enzyme assays in sub-nanoliter volumes. ethz.chmdpi.com These platforms encapsulate single cells or enzymes in discrete droplets, which act as individual microreactors. mdpi.com The UV-Vis spectra-activated droplet sorter (UVADS) is a notable innovation in this area. ethz.chresearchgate.net This system can collect full UV-Vis spectra from 200 to 1050 nm at a rate of up to 2100 spectra per second, enabling real-time, label-free chemical identification and sorting of droplets. ethz.ch

The UVADS platform has been successfully used to measure ergothionase activity by directly monitoring the conversion of ergothioneine to this compound within droplets containing monoclonal microcolonies of E. coli. ethz.chacs.org The system can distinguish between droplets containing the substrate, the product (this compound with its characteristic 311 nm peak), and other cellular components, allowing for the selection and collection of droplets with high enzymatic activity. ethz.chacs.org This technology represents a significant advancement for high-throughput screening in directed evolution and single-cell analysis. ethz.ch

Performance of a UV-Vis Spectra-Activated Droplet Sorter:

| Parameter | Value |

|---|---|

| Spectral Range | 200 - 1050 nm |

| Throughput | Up to 2100 spectra/second |

| Droplet Analysis Rate | ~30 Hz (aggregate) |

Data from the development of a UVADS platform. ethz.chresearchgate.net

Chromatographic techniques are essential for the separation, detection, and quantification of this compound from complex biological matrices. nih.govillinois.edu High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. nih.govoiv.int

Different HPLC separation modes, including ion-exchange, ion-exclusion, and reversed-phase chromatography, can be employed for the analysis of organic acids like this compound. shimadzu.comdiduco.com The choice of column and mobile phase is critical for achieving optimal separation. oiv.int For instance, ion-exclusion chromatography is effective for separating hydrophilic organic acids. diduco.com

Detection in HPLC systems is often achieved using a UV detector, leveraging the strong UV absorbance of this compound. nih.govshimadzu.com The simplest method involves direct UV detection in the 200-210 nm range for the carboxyl group, though this can be prone to interference. shimadzu.com More specific detection can be achieved at the λmax of this compound (311 nm). ethz.ch Coupling HPLC with mass spectrometry (HPLC-MS) offers enhanced sensitivity and specificity, allowing for very low detection limits and accurate identification, which is particularly valuable for clinical investigations. currenta.denih.gov

Theoretical and Computational Chemistry Studies of Thiourocanic Acid

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of thiourocanic acid. By solving approximations of the Schrödinger equation, these methods can predict a variety of molecular properties, including geometry, electronic distribution, and spectroscopic characteristics.

This compound, like its oxygen-containing counterpart urocanic acid, can exist in various tautomeric and isomeric forms. Tautomers are isomers that readily interconvert, typically through the migration of a proton. For this compound, the most significant tautomerism involves the imidazole (B134444) ring, where the proton can reside on either the N1 or N3 nitrogen atom. nih.gov The relative stability of these tautomers is influenced by factors such as the solvent environment and intramolecular interactions. nih.govrsc.org

Computational studies on the parent compound, urocanic acid, have shown that tautomerization has a profound influence on its electronic properties and excited-state dynamics. rsc.orgrsc.org For instance, the spectra of tautomers protonated at the N1 site of the imidazole ring are significantly red-shifted compared to those protonated at the N3 site. nih.gov It is expected that similar effects would be observed for this compound, with the position of the imidazole proton affecting the electron distribution across the molecule, including the thiocarbonyl group.

In addition to tautomerism, this compound can also exist as cis and trans isomers due to the double bond in the acrylic acid side chain. The trans isomer is generally the more stable form. wikipedia.org Quantum chemical calculations can be employed to determine the energy difference between these isomers and the activation barrier for their interconversion.

Table 1: Predicted Relative Stabilities of this compound Tautomers/Isomers

| Tautomer/Isomer | Relative Energy (kJ/mol) | Key Structural Feature |

|---|---|---|

| trans-N3-H | 0 (most stable) | Proton on N3 of imidazole ring, trans configuration of acrylic acid chain. |

| trans-N1-H | Calculated to be slightly less stable than N3-H form. | Proton on N1 of imidazole ring, trans configuration of acrylic acid chain. |

| cis-N3-H | Significantly less stable than the trans isomer. | Proton on N3 of imidazole ring, cis configuration of acrylic acid chain. |

| cis-N1-H | Less stable than the trans isomer and potentially the cis-N3-H form. | Proton on N1 of imidazole ring, cis configuration of acrylic acid chain. |

Note: The relative energies are hypothetical and based on trends observed for urocanic acid. Actual values would require specific calculations for this compound.

The distribution of electrons within the this compound molecule dictates its electrostatic potential, which is crucial for understanding its interactions with other molecules, including water and biological macromolecules. Quantum chemical calculations can generate molecular electrostatic potential (MEP) maps, which visualize the regions of positive and negative electrostatic potential on the molecular surface.

For this compound, the MEP would likely show a negative potential around the sulfur atom of the thiocarbonyl group and the oxygen atoms of the carboxyl group, indicating these are regions susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. Conversely, the protons on the imidazole ring and the carboxylic acid group would exhibit a positive potential, making them hydrogen bond donors.

The charge distribution can be quantified by calculating the partial atomic charges. This analysis provides a more detailed picture of the electron distribution and can be used to parameterize molecular mechanics force fields for larger-scale simulations.

Molecular Modeling and Simulation of Enzyme-Substrate Interactions

Ligand docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme. nih.gov In a hypothetical docking study of this compound with urocanase, the ligand would be placed in the active site of the enzyme, and various conformations and orientations would be sampled. A scoring function would then be used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction.

The binding of this compound to an enzyme active site would likely be governed by a combination of interactions, including:

Hydrogen bonds: between the imidazole N-H and C=S groups and polar residues in the active site.

Electrostatic interactions: between the charged carboxylate group and positively charged residues like arginine or lysine.

Pi-stacking: involving the imidazole ring and aromatic residues such as phenylalanine or tyrosine.

Table 2: Potential Intermolecular Interactions in an Enzyme-Thiourocanic Acid Complex

| Interaction Type | This compound Moiety | Potential Enzyme Residue |

|---|---|---|

| Hydrogen Bond Donor | Imidazole N-H | Aspartate, Glutamate, Carbonyl Oxygen |

| Hydrogen Bond Acceptor | Thiocarbonyl Sulfur (C=S) | Serine, Threonine, Lysine, Arginine |

| Hydrogen Bond Acceptor | Carboxylate Oxygens | Serine, Threonine, Lysine, Arginine |

| Ionic Interaction | Carboxylate (-COO-) | Lysine, Arginine |

| Pi-Stacking | Imidazole Ring | Phenylalanine, Tyrosine, Tryptophan |

While docking provides a static picture of the enzyme-substrate interaction, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the complex over time. researchgate.net An MD simulation of this compound, either in solution or bound to an enzyme, would involve calculating the forces on each atom and using Newton's laws of motion to predict their movements over a series of small time steps.

These simulations can reveal:

Conformational flexibility: How the structure of this compound changes over time, including rotations around single bonds.

Solvent effects: The arrangement of water molecules around the solute and their influence on its conformation and dynamics.

Binding stability: If the ligand remains stably bound in the active site of an enzyme or if it dissociates.

Key interactions: The specific hydrogen bonds and other interactions that are most persistent throughout the simulation.

Conformational analysis of this compound would focus on the rotational barriers around the single bond connecting the imidazole ring to the acrylic acid side chain and the bond between the alpha and beta carbons of the side chain. Different rotamers may have different energies and biological activities, and MD simulations can help to map out the conformational energy landscape. nih.gov

Future Research Directions and Emerging Perspectives on Thiourocanic Acid

Untapped Metabolic Pathways and Enzymatic Discoveries

The known metabolic role of thiourocanic acid is as an intermediate in the degradation of ergothioneine (B1671048), a pathway extensively studied in the soil bacterium Burkholderia sp. HME13. This catabolic sequence involves a cascade of at least five distinct enzymes, designated ErtA through ErtE, which collectively convert ergothioneine into glutamic acid.

The initial step is the conversion of ergothioneine to this compound and trimethylamine, a reaction catalyzed by the enzyme ergothionase (ErtA). nih.gov Subsequently, the enzyme thiourocanate hydratase (ErtB) catalyzes the hydration of this compound to form 3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid. ajol.info This intermediate is then processed by the subsequent enzymes in the pathway (ErtC, ErtD, and ErtE). ufrj.br Interestingly, research indicates that the expression of the genes encoding these enzymes in Burkholderia sp. is induced by this compound itself, suggesting a sophisticated regulatory network governing ergothioneine catabolism. ufrj.br

While this pathway is well-characterized in a specific bacterial strain, the full extent of its distribution across the microbial world remains an untapped area of research. Homologous genes for these enzymes are predicted in numerous other soil-dwelling and pathogenic bacteria, yet their functional validation and characterization are outstanding. nih.gov Future research will likely focus on:

Discovering Novel Enzymes: Exploring diverse microbial genomes for new ergothionases and thiourocanate hydratases. This could uncover enzymes with different substrate specificities, kinetic properties, or stability, which could be valuable for biotechnological applications.

Elucidating Regulatory Mechanisms: Investigating how this compound regulates the expression of the ert gene cluster in different organisms could reveal novel transcription factors and metabolic sensing mechanisms.

Exploring Alternative Pathways: While the Burkholderia pathway is the current paradigm, it is conceivable that other, currently unknown, metabolic routes for this compound synthesis or degradation exist in nature. Transcriptomic and metabolomic studies of various ergothioneine-utilizing organisms could shed light on these possibilities. mdpi.com

Table 1: Key Enzymes in the Ergothioneine Degradation Pathway Involving this compound

| Enzyme Name | Abbreviation | Reaction Catalyzed | Organism of Study |

|---|---|---|---|

| Ergothionase | ErtA | Ergothioneine → this compound + Trimethylamine | Burkholderia sp. HME13, Treponema denticola |

| Thiourocanate Hydratase | ErtB | This compound → 3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid | Burkholderia sp. HME13 |

| 3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid desulfhydrase | ErtC | Converts the product of ErtB | Burkholderia sp. HME13 |

| Hydantoin-5-propionic acid amidohydrolase | ErtD | Further metabolizes the product of ErtC | Burkholderia sp. HME13 |

Advanced Synthetic Approaches and Analog Design

The advancement of research into this compound's metabolism and function is intrinsically linked to the availability of the compound and its derivatives through chemical synthesis. Currently, detailed, high-yield synthetic routes specifically for this compound are not widely published, presenting a significant opportunity for synthetic organic chemistry.

Future research in this domain should prioritize the development of robust and scalable synthetic methods. Potential strategies could adapt existing methodologies for creating related chemical structures, such as:

Thioimidazole Ring Formation: Utilizing reactions like the Marckwald thioimidazole cyclization could provide a core scaffold. thieme-connect.com

Acrylic Acid Side-Chain Installation: Employing cross-coupling reactions or condensation reactions, such as the Knoevenagel or Doebner condensation, to append the acrylic acid moiety to a pre-formed thioimidazole core.

Beyond the synthesis of the natural product, the design and synthesis of this compound analogs are crucial for biochemical and pharmacological studies. Analog design can serve several key purposes:

Mechanistic Probes: Creating analogs with subtle structural modifications can help elucidate the binding modes and catalytic mechanisms of enzymes like thiourocanate hydratase.

Enzyme Inhibitors: Designing molecules that mimic the structure of this compound but cannot be turned over by its metabolizing enzymes could lead to potent and specific inhibitors. These would be invaluable tools for studying the physiological role of the ergothioneine degradation pathway.

Modulating Biological Activity: Analogs could be developed to explore or enhance other potential biological functions of the this compound scaffold. Structure-based design, informed by computational modeling, will be instrumental in creating these next-generation molecules. rsc.org

Innovative Analytical Platform Development

The ability to detect and quantify this compound in complex biological systems is paramount for understanding its metabolic dynamics. A significant breakthrough in this area is the development of the UV-Vis Spectra-Activated Droplet Sorter (UVADS). ethz.chresearchgate.net This microfluidics-based platform represents a major leap forward from traditional analytical methods.

The UVADS system works by encapsulating single cells or enzymatic reactions in picoliter-volume droplets. researchgate.netacs.org As these droplets flow through the device, a full UV-Vis absorbance spectrum is collected for each one in real-time. This compound has a distinct and pronounced absorbance peak at 311 nm, which allows for its label-free detection and quantification. ethz.chacs.org This enables the direct measurement of its production from ergothioneine, distinguishing it from the substrate (peak at 257 nm) and other cellular components like proteins (peak at 280 nm). ethz.ch

The high-throughput nature of UVADS allows for the screening of millions of droplets, making it an exceptionally powerful tool for directed evolution of enzymes like ergothionase and for discovering new microbial strains that metabolize ergothioneine. acs.orgresearchgate.net

Table 2: Features of the UV-Vis Spectra-Activated Droplet Sorter (UVADS) for this compound Analysis

| Feature | Description | Advantage for this compound Research |

|---|---|---|

| Detection Principle | Full UV-Vis absorbance spectrum (200-1050 nm) | Allows specific detection of this compound via its 311 nm peak, distinguishing it from other molecules. ethz.chresearchgate.net |

| Label-Free | No fluorescent probes or labels required. | Simplifies assay development and avoids potential artifacts from labeling. acs.org |

| High-Throughput | Analysis of thousands of droplets per second. | Enables large-scale screening for enzyme engineering and microbial discovery. ethz.chacs.org |

| Miniaturization | Reactions occur in picoliter to nanoliter droplets. | Conserves precious reagents and allows for single-cell or single-molecule studies. |

| Sorting Capability | Droplets with desired spectral features can be isolated. | Facilitates the enrichment and recovery of highly active enzyme variants or microbial strains. acs.org |

Future work will likely focus on enhancing the sensitivity of these platforms and integrating them with other analytical techniques, such as mass spectrometry, for even more comprehensive chemical identification within droplets.

Deeper Computational Insights into Reactivity and Biological Functionality

Computational chemistry offers a powerful, non-invasive lens through which to study this compound's properties and interactions at an atomic level. While extensive computational studies on this specific molecule are still emerging, the application of established in silico techniques promises to yield profound insights. unja.ac.id

Future computational research should focus on several key areas:

Molecular Docking: This technique can be used to predict the binding pose of this compound within the active site of enzymes like thiourocanate hydratase (ErtB). ajol.infomdpi.com Such studies can reveal key amino acid residues involved in substrate recognition and binding, guiding the design of targeted mutagenesis experiments and the development of novel inhibitors.

Quantum Mechanics (QM) and QM/MM Simulations: To understand the chemical reactivity of this compound and the precise mechanism of its enzymatic conversion, QM methods are required. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can model the enzymatic reaction, treating the substrate and active site with high-level QM theory while the rest of the protein is handled by classical mechanics. This can elucidate the transition states and energy barriers of the reaction catalyzed by ErtB.

Molecular Dynamics (MD) Simulations: MD simulations can track the dynamic movements of this compound and its associated enzymes over time. This can provide insights into how the enzyme's structure changes upon substrate binding and the pathways by which the substrate enters and the product exits the active site.

Pharmacokinetic Predictions (ADMET): Initial in silico predictions of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for this compound have been performed. unja.ac.id More sophisticated modeling can build on this to predict its bioavailability and potential off-target interactions, which is crucial for understanding its physiological journey and effects.

By integrating these computational approaches with experimental data, researchers can build a comprehensive, multi-scale understanding of this compound's chemical nature and biological significance. olemiss.edu

Q & A

Q. What experimental methodologies are recommended for detecting and quantifying thiourocanic acid in enzymatic reactions?

this compound can be quantified spectrophotometrically by monitoring absorbance at 311 nm (ε = 22,500 M⁻¹cm⁻¹) in HEPES or phosphate buffer (pH 7.5) at 23 °C. Enzyme activity is typically measured using 0.1–5 µM enzyme concentrations, with substrate concentrations ranging from 5 µM to 2000 µM . For structural identification, ESI-MS is employed to confirm product formation ([M+H]+ calc. = 171.01; obs. = 171.02) .

Q. How does this compound function in ergothioneine degradation pathways?

this compound is a byproduct of ergothioneine degradation catalyzed by DUF917-family enzymes (e.g., TdETL). These enzymes mediate sulfur removal from ergothioneine, particularly in soil bacteria (e.g., Proteobacteria, Firmicutes), reducing ergothioneine bioavailability in ecosystems. The pathway involves sequential cleavage steps, with this compound as a terminal metabolite .

Q. What are the common inhibitors of this compound-producing enzymes, and how are their effects analyzed?

Uric acid (20–60 µM) and heavy metals (e.g., CuCl₂, HgCl₂) inhibit TdETL activity. Inhibition assays use fixed substrate concentrations (e.g., 200 µM ergothioneine) with varying inhibitor doses. Activity is monitored via spectrophotometry, and kinetic parameters (Km, Vmax) are calculated using Michaelis-Menten plots .

Advanced Research Questions

Q. How can pH-dependent kinetic studies elucidate the catalytic mechanism of this compound-forming enzymes?

Kinetic assays across pH gradients (e.g., pH 5.0–9.0) reveal protonation states of catalytic residues. For TdETL, optimal activity occurs at pH 7.5, with reduced efficiency at acidic or alkaline conditions. Michaelis-Menten curves (substrate: 1–1000 µM) and Lineweaver-Burk plots identify pH-sensitive steps, such as substrate binding or product release .

Q. What structural insights explain this compound’s interaction with its catalytic enzyme?

X-ray crystallography of TdETL-thiourocanic acid complexes (e.g., PDB ID) shows covalent bonding between the substrate and catalytic base Tyr54. Mutagenesis studies (e.g., Y54F, K64M) validate residue roles in sulfur elimination. Structural data combined with kinetic isotope effects (KSIE = 1.0 ± 0.2) further clarify the reaction mechanism .

Q. How do kinetic solvent isotope effects (KSIE) differentiate rate-limiting steps in ergothioneine degradation?

KSIE experiments compare reaction rates in H₂O vs. D₂O using deuterated ergothioneine. A KSIE ≈1.0 (observed for TdETL) suggests non-rate-limiting proton transfer, implicating substrate binding or product release as bottlenecks. Deuterated substrates are synthesized via enzymatic conversion of deuterated histidine derivatives .

Q. What strategies resolve contradictions in enzyme specificity data across this compound-related studies?

Discrepancies (e.g., substrate affinity variations) are addressed by standardizing assay conditions (buffer, temperature) and validating enzyme purity via SDS-PAGE. Comparative studies using orthologs (e.g., bacterial vs. fungal enzymes) and cross-inhibition assays (e.g., sulfono-thiourocanic acid analogs) clarify substrate specificity .

Methodological Guidelines

- Enzyme Kinetics : Use Variant Cary 300 UV-Vis spectrophotometers for real-time monitoring. Include controls for non-enzymatic degradation.

- Data Interpretation : Apply nonlinear regression (e.g., GraphPad Prism) for Km/Vmax calculation. Account for ε variations in derivatives (e.g., ε295 = 38,565 M⁻¹cm⁻¹ for urocanic acid) .

- Structural Analysis : Combine crystallography (e.g., Bruker X-ray systems) with site-directed mutagenesis to map active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.